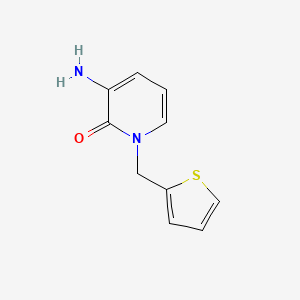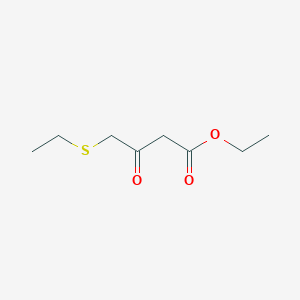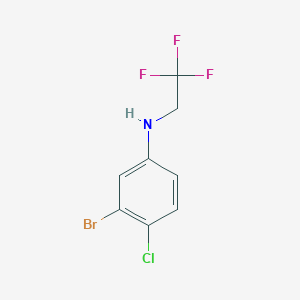
3-bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C8H6BrClF3N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline typically involves the following steps:
N-trifluoroethylation of aniline: Aniline is reacted with 2,2,2-trifluoroethylamine hydrochloride in the presence of an iron porphyrin catalyst.
Electrophilic bromination and chlorination: The N-(2,2,2-trifluoroethyl)aniline is then subjected to electrophilic bromination and chlorination to introduce the bromine and chlorine atoms at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline undergoes various types of chemical reactions, including:
Substitution reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.
Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives.
Scientific Research Applications
3-bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: The compound can be used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 3-bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of halogen and trifluoroethyl groups can influence the compound’s reactivity and binding affinity to various biological targets, potentially leading to unique biological effects .
Comparison with Similar Compounds
Similar Compounds
4-bromo-3-chloroaniline: This compound is similar in structure but lacks the trifluoroethyl group.
4-bromo-3-(trifluoromethyl)aniline: This compound has a trifluoromethyl group instead of a trifluoroethyl group.
2-chloro-4-(trifluoromethyl)aniline: This compound has a similar trifluoromethyl group but different positions of the halogen atoms.
Uniqueness
3-bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline is unique due to the presence of both bromine and chlorine atoms along with the trifluoroethyl group. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis, medicinal chemistry, and industrial processes.
Properties
Molecular Formula |
C8H6BrClF3N |
|---|---|
Molecular Weight |
288.49 g/mol |
IUPAC Name |
3-bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C8H6BrClF3N/c9-6-3-5(1-2-7(6)10)14-4-8(11,12)13/h1-3,14H,4H2 |
InChI Key |
MKUGHVZRYBHOGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NCC(F)(F)F)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


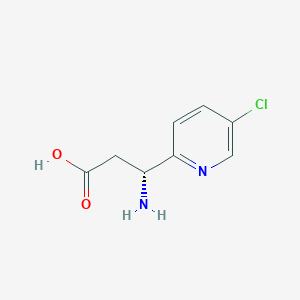
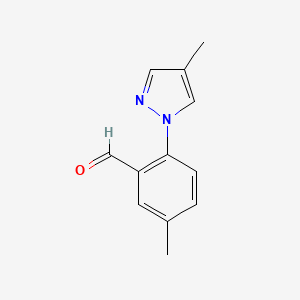
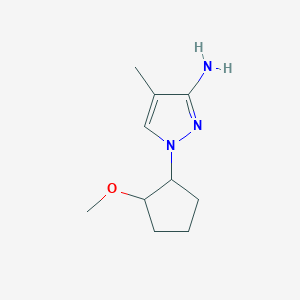

![2-{[(2,3-Dimethylphenyl)methyl]amino}butan-1-ol](/img/structure/B13320098.png)
![3-Bromo-6-methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13320100.png)
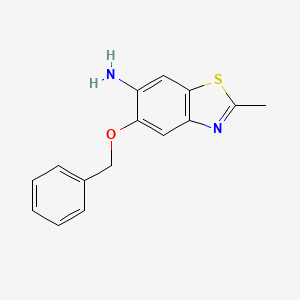
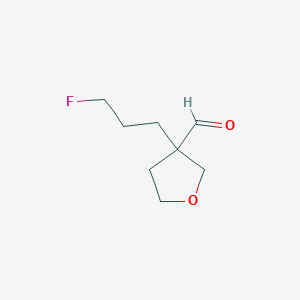
![1A,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline-6-carbonitrile](/img/structure/B13320119.png)
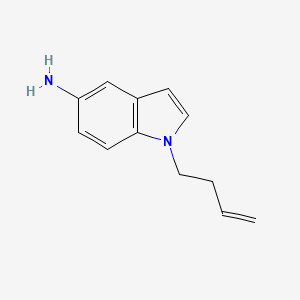
![(7R,9AS)-7-methyloctahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B13320127.png)

